REACTION_CXSMILES
|
[C:1]([C:4]1[CH:9]=[CH:8][C:7]([NH:10]C(=O)C)=[C:6]([Br:14])[CH:5]=1)(=[O:3])[CH3:2]>Cl>[NH2:10][C:7]1[CH:8]=[CH:9][C:4]([C:1](=[O:3])[CH3:2])=[CH:5][C:6]=1[Br:14]
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Name
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|
Quantity
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10 g
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Type
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reactant
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Smiles
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C(C)(=O)C1=CC(=C(C=C1)NC(C)=O)Br
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Name
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|
Quantity
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200 mL
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Type
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solvent
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Smiles
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Cl
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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under reflux
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Type
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CONCENTRATION
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Details
|
The reaction mixture was concentrated under reduced pressure
|
Type
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ADDITION
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Details
|
The residue was treated with a saturated aqueous solution of NaHCO3 (75 mL)
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Type
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EXTRACTION
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Details
|
extracted with CH2Cl2 (2×70 mL)
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Type
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DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
Evaporation
|
Type
|
CUSTOM
|
Details
|
was used in step 2 without further purification
|
Name
|
|
Type
|
|
Smiles
|
NC1=C(C=C(C=C1)C(C)=O)Br
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |